molecular formula C14H14ClN3O3S B11171443 4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11171443
M. Wt: 339.8 g/mol
InChI Key: JNNDYGMHTXLHQK-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group, an acetamido group, a methoxy group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the chloro, acetamido, and methoxy groups. The final step involves the incorporation of the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as amines, aldehydes, acids, and substituted benzamides.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups play a crucial role in binding to target proteins, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar benzamide core but lacks the thiazole ring.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar benzamide core with different substituents.

Uniqueness

The uniqueness of 5-chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H14ClN3O3S/c1-7-6-22-14(16-7)18-13(20)9-4-10(15)11(17-8(2)19)5-12(9)21-3/h4-6H,1-3H3,(H,17,19)(H,16,18,20)

InChI Key

JNNDYGMHTXLHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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